1-((1,1-Dimethylethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-2-propanol HCl
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Overview
Description
1-((1,1-Dimethylethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-2-propanol HCl is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by its unique structure, which includes a tetrahydrobenzo(b)thienyl group and a tert-butylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-2-propanol HCl typically involves the following steps:
Formation of the Tetrahydrobenzo(b)thienyl Group: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the Propanol Group: The propanol group is introduced through a nucleophilic substitution reaction.
Introduction of the Tert-Butylamino Group: This step involves the reaction of the intermediate with tert-butylamine under controlled conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-2-propanol HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1,1-Dimethylethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-2-propanol HCl has various scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-2-propanol HCl involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-1 blocker with distinct pharmacokinetic properties.
Metoprolol: A beta-blocker used in the treatment of hypertension and heart failure.
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-2-propanol HCl is unique due to its specific structural features, such as the tetrahydrobenzo(b)thienyl group, which may confer distinct pharmacological properties compared to other beta-blockers.
Properties
CAS No. |
85462-92-6 |
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Molecular Formula |
C15H26ClNO2S |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H25NO2S.ClH/c1-15(2,3)16-8-11(17)9-18-13-10-19-14-7-5-4-6-12(13)14;/h10-11,16-17H,4-9H2,1-3H3;1H |
InChI Key |
PDGJQVYUHANMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CSC2=C1CCCC2)O.Cl |
Origin of Product |
United States |
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